5-Quinolinamine, 1-oxide
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Overview
Description
5-Quinolinamine, 1-oxide: is a heterocyclic aromatic amine with the molecular formula C9H8N2O . It is a derivative of quinoline, where an amino group is attached to the fifth position of the quinoline ring, and an oxide group is attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This is a common method for synthesizing quinoline derivatives. It involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Microwave-Assisted Synthesis: Recent advances have shown that microwave irradiation can be used to synthesize quinoline derivatives efficiently.
One-Pot Reactions: These reactions involve the use of multiple reagents in a single reaction vessel, reducing the need for intermediate purification steps.
Industrial Production Methods: Industrial production methods often involve the use of catalysts and optimized reaction conditions to maximize yield and minimize waste. For example, the use of heterogeneous cobalt oxide as a catalyst for the aerobic dehydrogenation of tetrahydroquinolines to quinolines has been reported .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Quinolinamine, 1-oxide can undergo oxidation reactions to form various quinoline N-oxide derivatives.
Reduction: Reduction of the oxide group can yield the corresponding amine.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, cobalt oxide.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Quinoline amines.
Substitution Products: Various substituted quinolines.
Scientific Research Applications
Chemistry: 5-Quinolinamine, 1-oxide is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, quinoline derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Medicine: Quinoline derivatives, including this compound, have shown promise as antimalarial agents, anticancer agents, and antimicrobial agents .
Industry: In the industrial sector, quinoline derivatives are used as intermediates in the production of dyes, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Quinolinamine, 1-oxide involves its interaction with various molecular targets. For example, as an antimalarial agent, it can inhibit the heme detoxification pathway in Plasmodium parasites. The compound can also interact with DNA and proteins, leading to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the amino and oxide groups.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the eighth position.
Uniqueness: 5-Quinolinamine, 1-oxide is unique due to the presence of both an amino group and an oxide group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
1-hydroxyquinolin-5-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-4-1-5-9-7(8)3-2-6-11(9)12/h1-6,10,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYWMPNPQRREHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)C2=CC=CN(C2=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485176 |
Source
|
Record name | 5-Quinolinamine, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00485176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61260-23-9 |
Source
|
Record name | 5-Quinolinamine, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00485176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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